molecular formula C60H108N6O6 B14297448 N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide CAS No. 113841-05-7

N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide

Katalognummer: B14297448
CAS-Nummer: 113841-05-7
Molekulargewicht: 1009.5 g/mol
InChI-Schlüssel: BCKBIKFNWHXALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with six amide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide typically involves the reaction of benzene-1,2,3,4,5,6-hexacarboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in therapeutic agents.

    Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanoic acid
  • N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanamine

Uniqueness

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is unique due to its multiple amide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

113841-05-7

Molekularformel

C60H108N6O6

Molekulargewicht

1009.5 g/mol

IUPAC-Name

N-[2,3,4,5,6-pentakis(nonanoylamino)phenyl]nonanamide

InChI

InChI=1S/C60H108N6O6/c1-7-13-19-25-31-37-43-49(67)61-55-56(62-50(68)44-38-32-26-20-14-8-2)58(64-52(70)46-40-34-28-22-16-10-4)60(66-54(72)48-42-36-30-24-18-12-6)59(65-53(71)47-41-35-29-23-17-11-5)57(55)63-51(69)45-39-33-27-21-15-9-3/h7-48H2,1-6H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)

InChI-Schlüssel

BCKBIKFNWHXALH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)NC1=C(C(=C(C(=C1NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.